molecular formula C11H12ClN3O B3162342 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole CAS No. 87757-07-1

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole

Cat. No.: B3162342
CAS No.: 87757-07-1
M. Wt: 237.68 g/mol
InChI Key: LLNLKVNLPROIDY-UHFFFAOYSA-N
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Description

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole is a heterocyclic compound that contains a piperazine ring and a benzisoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as an antipsychotic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,2-benzisoxazole with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced derivatives with hydrogenated piperazine rings.

    Substitution: Formation of substituted benzisoxazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its antipsychotic properties and potential use in treating psychiatric disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine and serotonin receptors, which helps in modulating neurotransmitter activity and alleviating symptoms of psychiatric disorders. The compound’s molecular targets include the D2 dopamine receptor and the 5-HT2A serotonin receptor, among others.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Piperazinyl)-1,2-benzothiazole: Similar structure but contains a benzothiazole moiety instead of benzisoxazole.

    6-Chloro-3-(1-piperazinyl)quinoline: Contains a quinoline ring instead of benzisoxazole.

    3-(1-Piperazinyl)-1,2-benzisothiazole: Similar structure but contains a benzisothiazole moiety.

Uniqueness

3-(1-Piperazinyl)-6-chloro-1,2-benzisoxazole is unique due to its specific combination of a piperazine ring and a benzisoxazole moiety, which imparts distinct pharmacological properties. Its ability to act as an antagonist at both dopamine and serotonin receptors makes it a valuable compound in the development of antipsychotic medications.

Properties

IUPAC Name

6-chloro-3-piperazin-1-yl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNLKVNLPROIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NOC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,6-dichlorobenzisoxazole (5.2 g, 27.8 mmol), and anhydrous piperazine (24 g, 278 mmol) are placed in an egg type flask and react at 120° C. for 24 hours. After completion of the reaction, 52 ml of an ice-water mixture is added for quenching the reaction. Further 15 ml of 50% NaOH solution is added to the reaction solution. The reaction solution is stirred for 5 minutes and extracted with dichloromethane (30 ml×3). The dichloromethane layer is combined, washed with 20 ml of saturated saline, dried over anhydrous MgSO4, evaporated to dryness, and subjected to a separation on a column of alumina (200-300 mesh), eluting with dichloromethane:methanol-100:1, to obtain 4.7 g of 6-chloro-3-piperazinyl-benzisoxazole, with a yield of 71%.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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